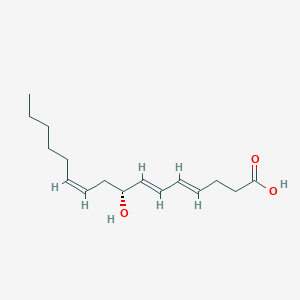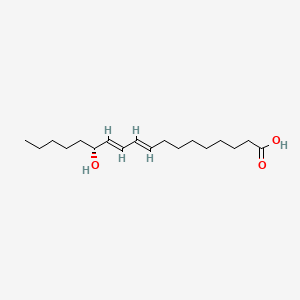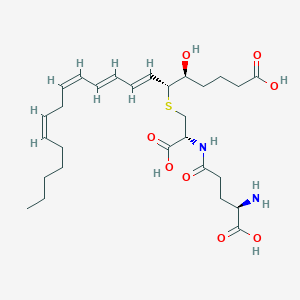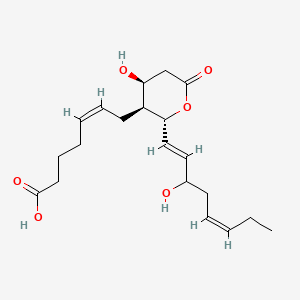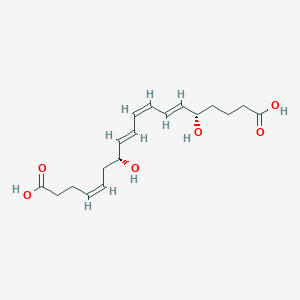
18-carboxy dinor Leukotriene B4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-carboxy dinor Leukotriene B4 is a β-oxidation metabolite of Leukotriene B4This compound is primarily formed in the liver where Leukotriene B4 undergoes rapid metabolism to 20-carboxy Leukotriene B4, which then undergoes β-oxidation to form this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-carboxy dinor Leukotriene B4 involves the oxidative degradation of Leukotriene B4. This process results in the removal of carbon atoms 19 and 20, with concomitant dioxygenation of carbon 18 . The reaction conditions typically involve the use of isolated rat hepatocytes, where Leukotriene B4 is incubated for a specific period, allowing it to metabolize into this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar oxidative degradation techniques as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 18-carboxy dinor Leukotriene B4 primarily undergoes oxidation reactions. The compound is formed through the β-oxidation of Leukotriene B4, which involves the removal of specific carbon atoms and the addition of oxygen atoms .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include isolated rat hepatocytes and various solvents such as DMF, DMSO, and ethanol . The reaction conditions typically involve incubation at specific temperatures and durations to facilitate the oxidative degradation process.
Major Products Formed: The major product formed from the oxidation of Leukotriene B4 is this compound. This compound is characterized by its unique structure, which includes the removal of carbon atoms 19 and 20 and the addition of oxygen atoms at specific positions .
Wissenschaftliche Forschungsanwendungen
18-carboxy dinor Leukotriene B4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the metabolism of Leukotriene B4 and related compounds . In biology and medicine, it is used to investigate the role of Leukotriene B4 metabolites in various physiological and pathological processes, including inflammation and immune responses . In industry, it may be used in the development of new therapeutic agents targeting Leukotriene B4 pathways .
Wirkmechanismus
The mechanism of action of 18-carboxy dinor Leukotriene B4 involves its role as a metabolite of Leukotriene B4. Leukotriene B4 is known to play a significant role in inflammation and immune responses by binding to specific receptors on target cells . The β-oxidation of Leukotriene B4 to form this compound likely modulates its biological activity and influences its interactions with molecular targets and pathways involved in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
18-carboxy dinor Leukotriene B4 is unique in its structure and formation process compared to other similar compounds. Similar compounds include other metabolites of Leukotriene B4, such as 20-carboxy Leukotriene B4 and 18-hydroxy-18-oxo-dinor Leukotriene B4 . These compounds share similar metabolic pathways but differ in their specific structures and biological activities. The uniqueness of this compound lies in its specific β-oxidation process and the resulting structural modifications .
Eigenschaften
Molekularformel |
C18H26O6 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(4Z,7R,8E,10Z,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1-,6-3-,9-4+,10-5+/t15-,16+/m0/s1 |
InChI-Schlüssel |
XWRIIHRGMKHPHN-BGPKIDSZSA-N |
Isomerische SMILES |
C(C[C@@H](/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O |
Kanonische SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


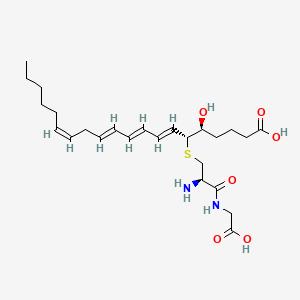
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
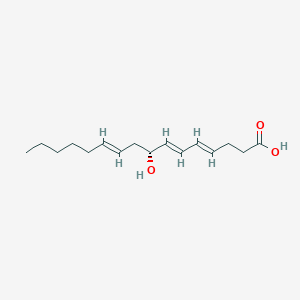
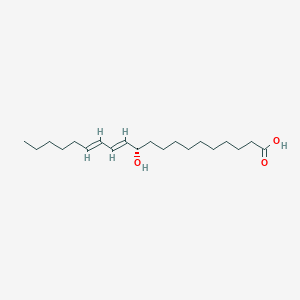
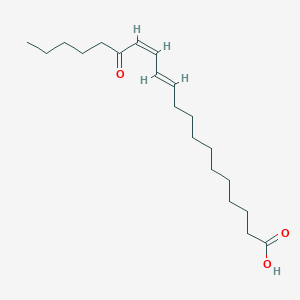
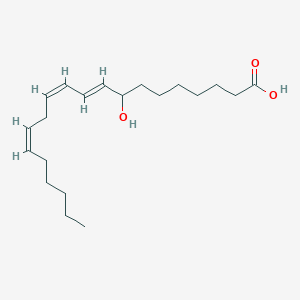
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
